molecular formula C6H14N2O2S B12527643 N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide CAS No. 868827-43-4

N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide

Cat. No.: B12527643
CAS No.: 868827-43-4
M. Wt: 178.26 g/mol
InChI Key: NTTIJJHQIGZATE-LURJTMIESA-N
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Description

N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide is a chemical compound with the molecular formula C6H14N2O2S. It is a member of the sulfonamide family, which is known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a methanesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide typically involves the reaction of pyrrolidine with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Pyrrolidine+Methanesulfonyl chlorideN-[(2S)-Pyrrolidin-2-yl]methylmethanesulfonamide\text{Pyrrolidine} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} Pyrrolidine+Methanesulfonyl chloride→N-[(2S)-Pyrrolidin-2-yl]methylmethanesulfonamide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. This interaction can disrupt the normal function of the enzyme, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-[(pyridin-2-yl)methyl]methanesulfonamide: Similar structure but with a pyridine ring instead of a pyrrolidine ring.

    N-[(2S)-Pyrrolidin-2-yl]methyl]methanesulfonamide: A stereoisomer with different spatial arrangement of atoms.

Uniqueness

N-{[(2S)-Pyrrolidin-2-yl]methyl}methanesulfonamide is unique due to its specific combination of a pyrrolidine ring and a methanesulfonamide group. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

868827-43-4

Molecular Formula

C6H14N2O2S

Molecular Weight

178.26 g/mol

IUPAC Name

N-[[(2S)-pyrrolidin-2-yl]methyl]methanesulfonamide

InChI

InChI=1S/C6H14N2O2S/c1-11(9,10)8-5-6-3-2-4-7-6/h6-8H,2-5H2,1H3/t6-/m0/s1

InChI Key

NTTIJJHQIGZATE-LURJTMIESA-N

Isomeric SMILES

CS(=O)(=O)NC[C@@H]1CCCN1

Canonical SMILES

CS(=O)(=O)NCC1CCCN1

Origin of Product

United States

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